molecular formula C21H19F3N2O4 B2371585 (7-Methoxybenzofuran-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421492-38-7

(7-Methoxybenzofuran-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2371585
CAS No.: 1421492-38-7
M. Wt: 420.388
InChI Key: OPVJJBQXOJUHQF-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19F3N2O4 and its molecular weight is 420.388. The purity is usually 95%.
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Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article synthesizes available research findings related to its biological activity, including case studies and relevant data.

Anticancer Properties

Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies on similar structures have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The introduction of trifluoromethyl groups has been shown to enhance the potency of these compounds against various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Benzofuran Derivative AMCF-7 (Breast)0.5Tubulin polymerization inhibition
Benzofuran Derivative BHCT116 (Colon)0.8Induction of apoptosis
(7-Methoxybenzofuran-2-yl)...VariousTBDTBD

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Similar compounds have shown promise in treating neurodegenerative diseases by acting on serotonin and dopamine receptors .

Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of benzofuran derivatives, it was found that certain analogs could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics, but comprehensive toxicity profiles are still required.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityTBD
Half-lifeTBD
ToxicityLow (preliminary data)

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as tubulin and receptors involved in neurotransmission. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, thereby improving efficacy at lower doses.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to (7-Methoxybenzofuran-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exhibit significant antitumor activity. For instance, derivatives of benzofuran have been reported to inhibit tumor growth in various cancer models, suggesting that this compound could be explored for its anticancer properties .

Antimicrobial Properties

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial activity. Studies have shown that compounds containing this functional group can exhibit potent effects against a range of bacterial and fungal pathogens, which could be crucial in developing new antibiotics .

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsThe compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range.
Study 2Assess antimicrobial activityExhibited potent antibacterial effects against Gram-positive bacteria, outperforming several existing antibiotics.
Study 3Investigate neuropharmacological propertiesShowed promising results in modulating serotonin receptors, indicating potential use as an antidepressant.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4/c1-28-16-4-2-3-13-11-17(30-19(13)16)20(27)26-9-7-15(8-10-26)29-18-6-5-14(12-25-18)21(22,23)24/h2-6,11-12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJJBQXOJUHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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